N-(2-methyl-4-nitrophenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide
Overview
Description
N-(2-methyl-4-nitrophenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.16410520 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectral Study of Molecular Structure :
- A vibrational spectral study on a closely related compound, 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide, was conducted to understand its molecular structure. The study used theoretical calculations to accurately assign spectral bands to its molecular structure, revealing that the compound adopts a hydrazone configuration in its solid state (Hu Chang-liang, 2013).
Cancer Chemopreventive Agents Evaluation :
- In a review of over 500 compounds with published chemopreventive activity in animals, the evaluation of various agents in different animal tumor models was discussed. While this paper does not specifically mention N-(2-methyl-4-nitrophenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide, it offers insights into the methodology and criteria for evaluating potential cancer chemopreventive agents (C. Boone, G. Kelloff, Winfred E. Malone, 1990).
Electrocatalytic Synthesis Applications :
- A study on mesoporous nitrogen-doped carbon, derived from a similar compound, N-butyl-3-methylpyridinium dicyanamide, highlighted its potential as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This finding suggests potential applications in sustainable and cost-effective production methods (Tim‐Patrick Fellinger, F. Hasché, P. Strasser, M. Antonietti, 2012).
Pharmacokinetics and Metabolism in Preclinical Study :
- A study on S-1, a compound structurally similar to this compound, explored its pharmacokinetics and metabolism in rats. This research is crucial for understanding the pharmacological behavior of similar compounds in preclinical studies (Di Wu, Zengrui Wu, Jun Yang, Vipin A. Nair, Duane D. Miller, J. Dalton, 2006).
Studies on Antimicrobial Activity :
- Research on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities with this compound, demonstrated potential in creating new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Potential as Immunomodulatory Agents :
- A study on 4-(Nitrophenyl)hydrazone derivatives of N-acylhydrazone, which are structurally related to this compound, revealed their potential as immunomodulatory agents. These compounds showed promising anti-inflammatory activity, providing a direction for anti-inflammatory drug development (Cassio S Meira, José Maurício dos Santos Filho, Caroline C Sousa, et al., 2018).
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-N'-(1-phenylpropylideneamino)butanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-17(15-7-5-4-6-8-15)22-23-20(26)12-11-19(25)21-18-10-9-16(24(27)28)13-14(18)2/h4-10,13H,3,11-12H2,1-2H3,(H,21,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESXWZOVIDQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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